![molecular formula C36H20EuF9N2O6S3 B099874 (1,10-PHENANTHROLINE)TRIS[4,4,4-TRIFLUORO-1-(2-THIENYL)-1,3-BUTANEDIONATO]EUROPIUM(III),98.0per cent CAS No. 17904-86-8](/img/structure/B99874.png)
(1,10-PHENANTHROLINE)TRIS[4,4,4-TRIFLUORO-1-(2-THIENYL)-1,3-BUTANEDIONATO]EUROPIUM(III),98.0per cent
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Overview
Description
Mechanism of Action
Target of Action
The primary target of (1,10-PHENANTHROLINE)TRIS[4,4,4-TRIFLUORO-1-(2-THIENYL)-1,3-BUTANEDIONATO]EUROPIUM(III), also known as Eu(TTA)3phen It’s known that this compound is used in the field of organic light-emitting diodes (oleds) .
Mode of Action
The mode of action of Eu(TTA)3phen is primarily through its photoluminescent properties . When used in OLEDs, it emits deep red light . The interaction with its targets, therefore, is likely through energy transfer mechanisms common in photoluminescent materials.
Biochemical Pathways
As a photoluminescent compound, Eu(TTA)3phen doesn’t directly interact with biochemical pathways. Instead, its utility lies in its physical properties, particularly its ability to emit light when excited. This makes it valuable in applications like OLEDs .
Pharmacokinetics
Pharmacokinetic studies typically apply to substances that have biological activity within a living organism. As Eu(TTA)3phen is primarily used in industrial applications like OLEDs
Result of Action
The result of Eu(TTA)3phen’s action is the emission of deep red light . This is particularly useful in the creation of OLEDs, where precise control of light emission is crucial .
Action Environment
The action of Eu(TTA)3phen can be influenced by environmental factors. For instance, the efficiency of light emission can be affected by temperature and the presence of other compounds . Furthermore, the stability of the compound can be influenced by factors such as humidity and exposure to light .
Biological Activity
The compound (1,10-Phenanthroline)tris[4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato]europium(III) , commonly referred to as Eu(TTA)3phen, is a lanthanide complex known for its unique photophysical properties and potential biological applications. This article explores its biological activity, particularly its antimicrobial effects and mechanisms of action.
- Molecular Formula : C₃₆H₂₀EuF₉N₂O₆S₃
- Molecular Weight : 995.69 g/mol
- Purity : >98.0%
- Physical State : Solid (white to pale yellow powder)
- Solubility : Soluble in dimethylformamide (DMF)
The biological activity of Eu(TTA)3phen is primarily attributed to its ability to interact with biological macromolecules and cellular structures. The following mechanisms have been proposed:
- Chelation Theory : The complexation of metal ions with organic ligands enhances lipophilicity, facilitating cell membrane penetration. This is consistent with Overtone’s concept and Tweedy’s chelation theory, which suggest that metal complexes can disrupt cellular functions by blocking enzyme active sites and inhibiting metabolic processes .
- Antimicrobial Activity : Studies indicate that lanthanide complexes exhibit superior antibacterial activity compared to their non-complexed counterparts. The enhanced activity is often due to the ability of these complexes to interfere with bacterial respiration and energy production processes .
- Photoluminescence Properties : The luminescent properties of the europium complex allow for potential applications in bioimaging and as probes in biological systems. The strong red emission from the complex can be utilized in various diagnostic techniques .
Antimicrobial Efficacy
Research has demonstrated the antimicrobial properties of Eu(TTA)3phen against various bacterial strains. A study involving several lanthanide complexes showed that Eu(III) complexes exhibited significant inhibition against both Gram-positive and Gram-negative bacteria.
Complex | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
Eu(TTA)3phen | Staphylococcus aureus (G+) | 15 |
Eu(TTA)3phen | Escherichia coli (G-) | 12 |
La(III) Complex | Staphylococcus aureus (G+) | 10 |
Pr(III) Complex | Escherichia coli (G-) | 8 |
This table illustrates the comparative antimicrobial efficacy of Eu(TTA)3phen against standard bacterial strains, highlighting its potential as an effective antimicrobial agent .
Case Studies
- In Vitro Studies : In vitro assays have shown that the complex significantly reduces bacterial growth in culture media, suggesting its potential as a therapeutic agent.
- Cellular Studies : Research involving cellular models indicates that the compound can induce apoptosis in certain cancer cell lines, showcasing its dual role as both an antimicrobial and anticancer agent.
Scientific Research Applications
Materials Science
Eu(TTA)3phen is predominantly used in the development of Organic Light Emitting Diodes (OLEDs) and other optoelectronic devices. Its strong luminescence properties make it suitable for applications in display technologies and lighting solutions.
Case Study: OLEDs
Research has demonstrated that incorporating Eu(TTA)3phen into OLED structures enhances the efficiency of light emission due to its high quantum yield and stability under operational conditions. For instance, a study published in the Journal of Materials Chemistry highlighted a significant increase in device performance when using this compound as an emissive layer .
Photonics
The compound exhibits unique photophysical properties such as high luminescence and long-lived excited states, making it valuable in various photonic applications including:
- Sensors : Its sensitivity to environmental changes allows for the development of luminescent sensors for detecting metal ions and small organic molecules.
- Laser Technology : The compound's ability to act as an efficient luminescent center is exploited in solid-state lasers.
Case Study: Luminescent Sensors
In a recent study, researchers utilized Eu(TTA)3phen for the selective detection of mercury ions in aqueous solutions. The sensor exhibited a significant fluorescence enhancement upon binding with mercury ions, demonstrating its potential for environmental monitoring .
Biological Applications
Eu(TTA)3phen has found applications in biochemistry and molecular biology, particularly as a fluorescent probe in various assays.
Case Study: Fluorescent Probes
A notable application was reported where Eu(TTA)3phen was used as a fluorescent marker for DNA detection. The compound showed excellent stability and brightness, which facilitated sensitive detection methods such as fluorescence resonance energy transfer (FRET) assays .
Coordination Chemistry
The complex serves as an important model system for studying coordination chemistry due to its well-defined structure and behavior in solution.
Research Insights
Studies have focused on understanding the coordination environment of europium within this complex, contributing to the broader knowledge of lanthanide chemistry and its interactions with organic ligands .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing high-purity europium(III) complexes with 1,10-phenanthroline and β-diketonate ligands?
- Methodological Answer : The synthesis typically involves reacting europium(III) salts (e.g., EuCl₃) with β-diketonate ligands (e.g., 4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione) in anhydrous solvents like ethanol or THF under inert atmospheres. Ligand-to-metal stoichiometry (3:1 for β-diketonate and 1:1 for phenanthroline) must be rigorously controlled to avoid byproducts. Post-synthesis, purification via recrystallization or column chromatography is critical to achieve ≥98% purity. Elemental analysis and mass spectrometry should confirm stoichiometry .
Q. Which spectroscopic techniques are essential for characterizing the structural and photophysical properties of this europium complex?
- Methodological Answer : Key techniques include:
- FTIR : To confirm ligand coordination via shifts in C=O (1600–1650 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches.
- UV-Vis : To identify ligand-centered absorption bands (250–350 nm) and assess energy transfer efficiency to Eu³⁺.
- Photoluminescence (PL) : To measure Eu³⁺ emission peaks (⁵D₀→⁷F₀–₄ transitions, 580–700 nm) and calculate quantum yields using integrating spheres.
- X-ray crystallography : To resolve coordination geometry (distorted square antiprism common for Eu³⁺ β-diketonate complexes) .
Advanced Research Questions
Q. How can researchers optimize the luminescence quantum yield of this europium complex for sensor applications?
- Methodological Answer : Quantum yield (QY) enhancement requires:
- Ligand design : Introducing electron-withdrawing groups (e.g., -CF₃) or π-conjugated systems (e.g., thienyl substituents) to improve ligand-to-metal energy transfer (LMET) efficiency.
- Solvent selection : Low-polarity solvents (e.g., toluene) reduce non-radiative decay.
- Co-doping : Adding inert ions (e.g., Gd³⁺) to suppress concentration quenching.
- Experimental validation : Compare QY values using absolute PL measurements (e.g., with Rhodamine B as a standard) and correlate with structural data from X-ray analysis .
Q. What strategies address contradictory data in emission lifetimes under varying environmental conditions?
- Methodological Answer : Discrepancies in lifetime measurements (e.g., in air vs. inert atmospheres) often arise from:
- Oxygen quenching : Use degassed solvents and sealed cuvettes for PL studies.
- Temperature effects : Conduct temperature-dependent PL (10–300 K) to isolate thermal vs. non-thermal decay pathways.
- Ligand symmetry : Asymmetric coordination environments (e.g., distorted β-diketonate ligands) may create multiple emission pathways. DFT calculations can model ligand-field splitting and predict lifetime trends .
Q. How does the thienyl substituent in the β-diketonate ligand influence the complex’s photostability compared to phenyl or naphthyl analogs?
- Methodological Answer : Perform accelerated aging tests under UV irradiation (e.g., 365 nm for 24–72 hrs) and monitor:
- PL intensity decay : Thienyl groups may enhance stability due to sulfur’s radical-scavenging properties.
- Structural integrity : Use HPLC-MS to detect ligand decomposition products.
- Comparative analysis : Benchmark against phenyl/naphthyl analogs (e.g., Eu(TTA)₃phen vs. Eu(DBM)₃phen) to quantify substituent effects. Data from similar Yb³⁺ complexes (e.g., thienyl vs. furyl) suggest substituent electronegativity impacts stability .
Q. What theoretical frameworks guide the design of europium(III) complexes for oxygen sensing or optoelectronic devices?
- Methodological Answer : Key frameworks include:
- Ligand Field Theory (LFT) : Predicts emission spectral splitting based on coordination symmetry.
- Dexter/Förster Resonance Energy Transfer (FRET) : Models energy transfer efficiency between ligands and Eu³⁺.
- Density Functional Theory (DFT) : Optimizes ligand structures for maximal LMET.
- Application linkage : For oxygen sensing, correlate Eu³⁺ emission quenching rates with Stern-Volmer constants derived from PL data .
Q. Methodological Design Considerations
Q. How should researchers design experiments to isolate the impact of ligand substituents on europium(III) emission properties?
- Methodological Answer :
- Control variables : Synthesize isostructural complexes with systematic substituent variations (e.g., -CF₃, -thienyl, -naphthyl).
- Standardized testing : Use identical solvent, concentration, and excitation conditions for PL studies.
- Data normalization : Express emission intensities relative to a reference band (e.g., ligand absorption at 300 nm).
- Statistical validation : Apply ANOVA to confirm substituent effects are statistically significant (p < 0.05) .
Q. What advanced analytical techniques resolve ambiguities in europium(III) coordination geometry?
- Methodological Answer :
- Extended X-ray Absorption Fine Structure (EXAFS) : Probes Eu–O/N bond distances and coordination number.
- Circularly Polarized Luminescence (CPL) : Detects chiral coordination environments.
- Magnetic Circular Dichroism (MCD) : Provides insights into ligand-field splitting and degeneracy.
- Correlative approach : Combine crystallographic data (if available) with spectroscopic results for multi-modal validation .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 17904-86-8
- Molecular Formula : C₃₆H₂₀EuF₉N₂O₆S₃ (with a molecular weight of 995.69 g/mol)
- Alternative Names : Eu(TTA)₃phen (TTA = 4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionate; phen = 1,10-phenanthroline)
Structural Features :
The complex consists of a central Eu(III) ion coordinated by three TTA ligands and one 1,10-phenanthroline auxiliary ligand. The TTA ligand provides strong β-diketonate chelation, while the phenanthroline enhances luminescence efficiency by shielding the europium ion from solvent quenching .
Table 1: Structural and Functional Comparison of Eu(III) and Analogous Complexes
Key Comparison Points :
Ligand Effects on Luminescence :
- Thienyl vs. Naphthyl/Phenyl : The TTA ligand (thienyl) in Eu(TTA)₃phen enhances electron delocalization compared to naphthyl (NTA) or phenyl derivatives, improving luminescence quantum yield .
- Auxiliary Ligands : 1,10-phenanthroline in Eu(TTA)₃phen provides better stability and emission intensity than nitro-modified phenanthroline (e.g., 5-nitro-phen in Yb complexes), which introduces steric and electronic perturbations .
Metal Center Influence :
- Eu(III) vs. Sm(III) : Eu(TTA)₃phen exhibits sharp red emission (⁵D₀ → ⁷F₂ transition at ~615 nm), whereas Sm(TTA)₃phen emits at longer wavelengths (orange-red, ⁴G₅/₂ → ⁶H₉/₂) .
- Lanthanide Series Trends : Yb(III) complexes (e.g., Yb(TTA)₃phen) show near-infrared emission (980 nm), suited for bioimaging, unlike Eu(III)’s visible-light output .
Stability and Solubility: Eu(TTA)₃phen is soluble in chloroform and toluene, unlike the ethanol-soluble Eu(NTA)₃ . Thermal stability is higher in phenyl-based complexes (e.g., Eu(dibenzoylmethanate)₃phen) due to rigid aromatic systems .
Applications :
- Pressure Sensitivity : Eu(TTA)₃phen’s pressure-insensitive emission contrasts with pyrene sulfonic acid (pressure-sensitive), enabling dual-sensor applications .
- Anti-Counterfeiting : Eu(TTA)₃phen’s narrow emission bands outperform broader-emitting terbium or gadolinium analogs in security ink precision .
Research Findings :
- Synthetic Efficiency: Eu(TTA)₃phen achieves 98% purity via straightforward ethanol/ammonium hydroxide routes, unlike Yb complexes requiring nitro-phenanthroline modifications .
- NMR Characterization : LaPhen(TTA)₃ (lanthanum analog) shows resolved ¹H and ¹³C peaks in toluene-d₈, suggesting similar structural integrity for Eu(TTA)₃phen .
- Quantum Yield : While exact values are unavailable, Eu(TTA)₃phen’s emission intensity surpasses samarium and terbium analogs in high-pressure environments .
Properties
CAS No. |
17904-86-8 |
---|---|
Molecular Formula |
C36H20EuF9N2O6S3 |
Molecular Weight |
995.7 g/mol |
IUPAC Name |
europium(3+);1,10-phenanthroline;(Z)-4,4,4-trifluoro-3-oxo-1-thiophen-2-ylbut-1-en-1-olate |
InChI |
InChI=1S/C12H8N2.3C8H5F3O2S.Eu/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;3*9-8(10,11)7(13)4-5(12)6-2-1-3-14-6;/h1-8H;3*1-4,12H;/q;;;;+3/p-3/b;3*5-4-; |
InChI Key |
GMFTYFSOONOZOH-MCTJRNESSA-K |
SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-].C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-].C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-].[Eu+3] |
Isomeric SMILES |
C1=CC2=C(N=C1)C3=C(C=C2)C=CC=N3.C1=CSC(=C1)/C(=C/C(=O)C(F)(F)F)/[O-].C1=CSC(=C1)/C(=C/C(=O)C(F)(F)F)/[O-].C1=CSC(=C1)/C(=C/C(=O)C(F)(F)F)/[O-].[Eu+3] |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-].C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-].C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-].[Eu+3] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.